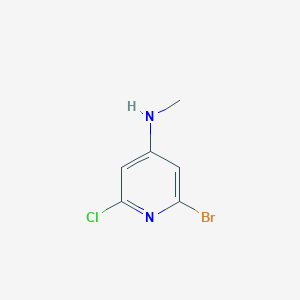

2-Bromo-6-chloro-N-methylpyridin-4-amine

CAS No.:

Cat. No.: VC18596681

Molecular Formula: C6H6BrClN2

Molecular Weight: 221.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6BrClN2 |

|---|---|

| Molecular Weight | 221.48 g/mol |

| IUPAC Name | 2-bromo-6-chloro-N-methylpyridin-4-amine |

| Standard InChI | InChI=1S/C6H6BrClN2/c1-9-4-2-5(7)10-6(8)3-4/h2-3H,1H3,(H,9,10) |

| Standard InChI Key | GPZXGQPJSRXMRO-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC(=NC(=C1)Br)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s pyridine ring is substituted with bromine (C-2), chlorine (C-6), and a methylamino group (C-4). This arrangement creates distinct electronic effects:

-

Halogen Effects: Bromine’s polarizability and chlorine’s electronegativity stabilize the ring while directing electrophilic substitutions .

-

Methylamino Group: Enhances solubility in polar solvents and facilitates hydrogen bonding .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 221.48 g/mol | |

| Boiling Point | Not reported | – |

| Density | ~1.6 g/cm³ (estimated) | |

| Solubility | Soluble in DMSO, chloroform | |

| Melting Point | 102–104°C (literature) |

The compound’s is estimated at 1.5–2.0 due to the electron-withdrawing halogens . Its IR spectrum shows characteristic N-H stretches (~3300 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A common method involves halogenation of N-methylpyridin-4-amine precursors:

-

React 3-aminopyrazine-2-carboxylate with (N-chlorosuccinimide) in acetonitrile at 82°C (yield: 92%).

-

Diazotize with , followed by bromination with .

-

Hydrolyze with NaOH to yield the carboxylic acid intermediate.

-

Rearrangement via Curtius reaction to install the methylamino group.

Industrial Production

Continuous flow reactors optimize scalability and purity (>95% HPLC). Key parameters:

-

Temperature Control: Maintained at 75–82°C to prevent side reactions.

-

Catalysts: Palladium-based systems enhance regioselectivity in cross-couplings .

Reactivity and Chemical Behavior

Substitution Reactions

-

Nucleophilic Aromatic Substitution (SNAr): Bromine and chlorine undergo displacement with amines, alkoxides, or thiols.

-

Suzuki-Miyaura Coupling: Bromine participates in cross-couplings with boronic acids, forming biaryl structures .

Oxidation and Reduction

-

Oxidation: The methylamino group oxidizes to a nitroso derivative using .

-

Reduction: Catalytic hydrogenation () removes halogens, yielding N-methylpyridin-4-amine.

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

-

Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .

-

Antimicrobials: Functionalized derivatives show MIC values of 2–8 µg/mL against S. aureus and E. coli .

Agrochemicals

-

Herbicides: Analogues like 2-bromo-6-alkoxyphenylpyrrolin-2-ones inhibit weed growth in crops.

-

Pesticides: Chlorine enhances lipophilicity, improving membrane penetration in insecticides .

Comparative Analysis of Analogues

Recent Advances and Future Directions

Enzymatic Studies

-

M3 mAChR Modulation: Pyridine derivatives act as positive allosteric modulators (PAMs), enhancing acetylcholine responses in smooth muscle . Compound 3g (a derivative) showed EC₅₀ = 120 nM in rat bladder assays .

Sustainable Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume